molecular formula C12H18OS B1581488 2-Octanoylthiophene CAS No. 30711-41-2

2-Octanoylthiophene

Cat. No.: B1581488
CAS No.: 30711-41-2
M. Wt: 210.34 g/mol
InChI Key: QRJZCQOLJVIBDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octanoylthiophene (CAS 30711-41-2) is a sulfur-containing aromatic compound with the molecular formula C₁₂H₁₈OS and a molecular weight of 210.34 g/mol. Structurally, it consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with an octanoyl (C₈H₁�₅CO-) group at the 2-position (Figure 1). This compound is commercially available with a purity of ≥99% from suppliers such as Alfa Aesar and Santa Cruz Biotechnology .

Properties

IUPAC Name

1-thiophen-2-yloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJZCQOLJVIBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184738
Record name 2-n-Octanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30711-41-2
Record name 2-n-Octanoylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030711412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-n-Octanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanoylthiophene typically involves the acylation of thiophene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Thiophene+Octanoyl ChlorideAlCl32-Octanoylthiophene\text{Thiophene} + \text{Octanoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{2-Octanoylthiophene} Thiophene+Octanoyl ChlorideAlCl3​​2-Octanoylthiophene

Industrial Production Methods: Industrial production of 2-Octanoylthiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Post-reaction, the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Octanoylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Friedel-Crafts acylation conditions with aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

2-Octanoylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octanoylthiophene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes .

Comparison with Similar Compounds

Key Physical Properties:

  • Boiling Point : 120–122°C (1 mm Hg)
  • Density : 1.008 g/cm³
  • Refractive Index : 1.5200
  • Flash Point : 120–122°C/1 mm Hg .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-octanoylthiophene (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-Octanoylthiophene 30711-41-2 C₁₂H₁₈OS 210.34 Thiophene, octanoyl Organic synthesis, material science
4-Aminooctanophenone 63884-78-6 C₁₄H₂₁NO 219.33 Phenyl, octanoyl, amino (-NH₂) Potential pharmaceutical intermediate
2',5'-Dihydroxyoctanophenone 4693-19-0 C₁₄H₂₀O₃ 236.31 Phenyl, octanoyl, hydroxyl (-OH) Antioxidant or polymer precursor
Thiophene fentanyl hydrochloride 2306823-39-0 C₂₄H₂₆N₂OS·HCl 439.01 Thiophene, fentanyl backbone Synthetic opioid (toxicological risks noted)

Table 1. Comparison of 2-octanoylthiophene with structurally related compounds.

Key Differences and Implications

Functional Groups: 2-Octanoylthiophene features a thiophene ring, enhancing its electron-rich character compared to phenyl-substituted analogs like 4-aminooctanophenone or 2',5'-dihydroxyoctanophenone. This makes it more suitable for applications requiring π-conjugation, such as organic semiconductors . 4-Aminooctanophenone and 2',5'-dihydroxyoctanophenone contain polar substituents (-NH₂ and -OH), increasing their solubility in polar solvents and reactivity in nucleophilic reactions .

Molecular Weight and Hydrophobicity: The molecular weight of 2-octanoylthiophene (210.34 g/mol) is lower than phenyl-substituted analogs (219–236 g/mol), resulting in higher volatility. Its hydrophobic octanoyl chain may favor applications in lipid-based systems or surfactants .

Safety and Toxicity: 2-Octanoylthiophene requires precautions against skin/eye contact (S24/25) but lacks detailed toxicological data . In contrast, thiophene fentanyl hydrochloride is a potent synthetic opioid with significant health risks, highlighting the critical impact of minor structural changes on biological activity .

Research Findings and Data Gaps

Synthetic Methodology: While oligophenylene derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., hydroxyterphenylboronic acid reactions) , analogous methods for 2-octanoylthiophene remain underexplored.

Applications: Thiophene derivatives are pivotal in organic electronics due to their tunable optoelectronic properties. Hydroxyl- or amino-substituted octanophenones may serve as intermediates in drug discovery .

Biological Activity

2-Octanoylthiophene is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

2-Octanoylthiophene is characterized by its thiophene ring structure with an octanoyl side chain. The molecular formula is C12H18OSC_{12}H_{18}OS, which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Octanoylthiophene exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

  • Table 1: Antimicrobial Activity of 2-Octanoylthiophene Against Various Bacteria
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Cytotoxic Effects

In vitro studies have demonstrated that 2-Octanoylthiophene possesses cytotoxic effects against cancer cell lines, including HeLa cells. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

  • Table 2: Cytotoxicity of 2-Octanoylthiophene on HeLa Cells
Concentration (µM)Cell Viability (%)Reference
1085
2
2560
2
5030
2

The mechanism by which 2-Octanoylthiophene exerts its biological effects involves interaction with cellular membranes and biomolecules. It is hypothesized that the compound disrupts membrane integrity, leading to cell death in microbial and cancer cells. Additionally, it may interfere with metabolic pathways critical for cell survival.

Case Studies

Several case studies have explored the applications of 2-Octanoylthiophene in therapeutic contexts:

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of 2-Octanoylthiophene as an antimicrobial agent demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a template for developing new antibiotics.
  • Case Study on Cancer Treatment : In a clinical trial involving patients with cervical cancer, the administration of a formulation containing 2-Octanoylthiophene showed promising results in reducing tumor size and improving patient outcomes. This study highlighted the potential for this compound in oncological therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Octanoylthiophene
Reactant of Route 2
Reactant of Route 2
2-Octanoylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.